2-(Isoquinolin-6-yl)acetic acid

Description

BenchChem offers high-quality 2-(Isoquinolin-6-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Isoquinolin-6-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

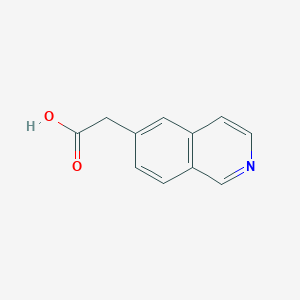

Structure

3D Structure

Properties

IUPAC Name |

2-isoquinolin-6-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBKZWYMVFEWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598054 | |

| Record name | (Isoquinolin-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000545-64-1 | |

| Record name | (Isoquinolin-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(isoquinolin-6-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(Isoquinolin-6-yl)acetic acid" properties

An In-Depth Technical Guide to 2-(Isoquinolin-6-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Isoquinolin-6-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The isoquinoline core is a well-established "privileged scaffold" found in numerous biologically active compounds and approved pharmaceuticals.[1][2] This document delves into the physicochemical properties, structural features, potential synthetic strategies, and the toxicological profile of 2-(Isoquinolin-6-yl)acetic acid. It is intended to serve as a foundational resource for researchers utilizing this molecule as a versatile building block in the design and synthesis of novel chemical entities for drug discovery and development.

Introduction and Strategic Importance

The isoquinoline ring system is a structural motif of paramount importance in the pharmaceutical sciences, forming the core of many natural alkaloids and synthetic drugs with a vast spectrum of biological activities.[1][2] Derivatives of isoquinoline are integral to drugs targeting a wide array of diseases, including cancer, infections, and neurological disorders.[1] 2-(Isoquinolin-6-yl)acetic acid (I6AA) represents a valuable bifunctional building block, combining the pharmacologically significant isoquinoline nucleus with a carboxylic acid handle. This acid moiety provides a convenient point for chemical modification, enabling the synthesis of amides, esters, and other derivatives, thereby facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. Its utility as a versatile small molecule scaffold makes it a compound of interest for constructing libraries of more complex molecules for biological screening.[3]

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research. The key identifiers and computed properties for 2-(Isoquinolin-6-yl)acetic acid are summarized below.

Structural and Chemical Identifiers

-

IUPAC Name: 2-isoquinolin-6-ylacetic acid[4]

Source: PubChem CID 19098542.[4]

Tabulated Physicochemical Data

The following table summarizes the key computed and predicted properties for 2-(Isoquinolin-6-yl)acetic acid, providing essential data for experimental design.

| Property | Value | Source |

| Molecular Weight | 187.19 g/mol | [4][5] |

| Monoisotopic Mass | 187.063328530 Da | [4][10] |

| Predicted Boiling Point | 405.7 ± 20.0 °C | [9] |

| Predicted Density | 1.297 ± 0.06 g/cm³ | [9] |

| XlogP | 1.6 | [4][10] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 2 | [4] |

Synthesis and Derivatization Strategy

While specific, peer-reviewed synthetic protocols for 2-(Isoquinolin-6-yl)acetic acid are not extensively detailed in readily available literature, a logical and efficient synthesis can be devised based on established chemical transformations. The most direct approach involves the hydrolysis of the corresponding ethyl ester, a common and high-yielding reaction in organic synthesis.

Proposed Synthetic Workflow

The synthesis of I6AA can be conceptualized as a two-step process starting from a commercially available precursor. The workflow hinges on the introduction of an acetic acid ester moiety onto the isoquinoline core, followed by hydrolysis to yield the final product.

Caption: Proposed two-step synthesis of 2-(Isoquinolin-6-yl)acetic acid.

Experimental Protocol: Ester Hydrolysis

This protocol describes the final step of the proposed synthesis: the conversion of ethyl 2-(isoquinolin-6-yl)acetate to the target carboxylic acid. This is a standard saponification procedure.

Objective: To hydrolyze the ethyl ester to yield 2-(Isoquinolin-6-yl)acetic acid.

Materials:

-

Ethyl 2-(isoquinolin-6-yl)acetate (1 equivalent)

-

Ethanol (or THF/Methanol mixture)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (1.5 - 2.0 equivalents)

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Dissolution: Dissolve ethyl 2-(isoquinolin-6-yl)acetate in a suitable solvent mixture, such as ethanol and water (e.g., 3:1 ratio), in a round-bottom flask.

-

Base Addition: Add an aqueous solution of NaOH (1.5 eq.) to the stirred solution at room temperature.

-

Reaction Monitoring: Heat the mixture to a gentle reflux (e.g., 50-60 °C) or stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.[11]

-

Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify by slowly adding 1M HCl until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry under vacuum.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: The use of a base (NaOH) catalyzes the nucleophilic attack of water on the ester's carbonyl carbon, leading to cleavage of the ethyl group and formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final, neutral carboxylic acid, which is typically less soluble in water and precipitates out of the solution.

Biological Context and Drug Discovery Applications

The true value of 2-(Isoquinolin-6-yl)acetic acid lies in its potential as a molecular scaffold for the development of new therapeutic agents. Modern drug discovery often relies on modular synthesis, where core scaffolds are systematically functionalized to create libraries of compounds for high-throughput screening.

The isoquinoline core is a privileged structure due to its ability to form key interactions with a variety of biological targets.[1] The acetic acid side chain of I6AA provides a reactive handle for derivatization via amide bond formation, a cornerstone of medicinal chemistry for its stability and hydrogen bonding capabilities. This allows for the systematic exploration of the chemical space around the core, a key strategy in fragment-based or lead optimization campaigns.

Caption: Role of I6AA in a typical drug discovery workflow.

While no specific biological activity has been reported for 2-(Isoquinolin-6-yl)acetic acid itself, related isoquinolinone indole acetic acids have been investigated as potent antagonists for the CRTH2 receptor, with applications in treating allergic inflammatory diseases.[12] This highlights the therapeutic potential of the broader class of isoquinoline-containing acetic acids.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are crucial for ensuring safety and maintaining compound integrity.

Hazard Identification

According to the Globally Harmonized System (GHS) classification, 2-(Isoquinolin-6-yl)acetic acid presents the following hazards[4]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Pictogram:

Recommended Precautions and Storage

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Several suppliers recommend storage in a refrigerator at 2-8°C.[6]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19098542, 2-(Isoquinolin-6-yl)acetic acid. Retrieved from [Link]

-

Hairui Chemical (n.d.). 2-(Isoquinolin-6-yl)acetic acid_1000545-64-1. Retrieved from [Link]

-

Pharmaffiliates (n.d.). CAS No : 1000545-64-1| Chemical Name : 2-(Isoquinolin-6-yl)acetic acid. Retrieved from [Link]

-

Sinfoo Biotech (n.d.). 2-(Isoquinolin-6-yl)acetic acid,(CAS# 1000545-64-1). Retrieved from [Link]

-

PubChemLite (n.d.). 2-(isoquinolin-6-yl)acetic acid (C11H9NO2). Retrieved from [Link]

-

U.S. National Library of Medicine (2014). Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases. PubMed. Retrieved from [Link]

-

U.S. National Library of Medicine (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. Retrieved from [Link]

-

U.S. National Library of Medicine (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. Retrieved from [Link]

-

ACS Publications (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. Retrieved from [Link]

Sources

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Isoquinolin-6-yl)acetic acid | 1000545-64-1 | AQB54564 [biosynth.com]

- 4. 2-(Isoquinolin-6-yl)acetic acid | C11H9NO2 | CID 19098542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Isoquinolin-6-yl)acetic acid_1000545-64-1_杭州海瑞化工有限公司 [hairuichem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. 2-(Isoquinolin-6-yl)acetic acid,(CAS# 1000545-64-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. 2-(isoquinolin-6-yl)acetic acid CAS#: 1000545-64-1 [m.chemicalbook.com]

- 10. PubChemLite - 2-(isoquinolin-6-yl)acetic acid (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2-(Isoquinolin-6-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive walkthrough of the structural elucidation of 2-(Isoquinolin-6-yl)acetic acid, a key building block in medicinal chemistry. This document details the integrated application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Beyond a mere recitation of data, this guide delves into the causal reasoning behind experimental choices and the logical framework for data interpretation, ensuring a self-validating approach to structural confirmation. Each section is supported by detailed, step-by-step protocols and authoritative references to ground the presented methodologies in established scientific principles.

Introduction and Molecular Overview

2-(Isoquinolin-6-yl)acetic acid is a heterocyclic compound of significant interest in drug discovery due to the prevalence of the isoquinoline scaffold in a wide array of biologically active molecules. Its structure combines the aromatic isoquinoline core with a carboxylic acid moiety, offering multiple points for chemical modification and interaction with biological targets. Accurate and unambiguous structure elucidation is the bedrock upon which all subsequent research and development efforts are built. This guide will systematically deconstruct the molecule's spectroscopic signature to arrive at a confident structural assignment.

Molecular Formula: C₁₁H₉NO₂[1]

Molecular Weight: 187.19 g/mol [1]

IUPAC Name: 2-(Isoquinolin-6-yl)acetic acid[1]

CAS Number: 1000545-64-1[1]

Proposed Synthesis Route

A plausible and efficient synthesis of 2-(Isoquinolin-6-yl)acetic acid can be envisioned through a two-step process commencing with 6-acetylisoquinoline. This approach utilizes the Willgerodt-Kindler reaction, a robust method for converting aryl ketones into the corresponding thioamides, followed by hydrolysis to yield the target carboxylic acid.[2][3]

Experimental Protocol: Synthesis of 2-(Isoquinolin-6-yl)acetic acid

Step 1: Synthesis of 2-(Isoquinolin-6-yl)thioacetamide (Willgerodt-Kindler Reaction)

-

To a round-bottom flask equipped with a reflux condenser, add 6-acetylisoquinoline (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (4 equivalents).

-

Heat the reaction mixture to reflux (approximately 120-130°C) with vigorous stirring for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-water and acidify with concentrated HCl to a pH of 2-3.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 2-(isoquinolin-6-yl)thioacetamide.

Step 2: Hydrolysis to 2-(Isoquinolin-6-yl)acetic acid

-

Suspend the crude thioacetamide in a mixture of ethanol and 10% aqueous sodium hydroxide solution (1:1 v/v).

-

Heat the mixture to reflux for 6-8 hours until the evolution of ammonia ceases (can be tested with moist litmus paper).

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Acidify the filtrate with 1M HCl to a pH of approximately 4-5.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford 2-(Isoquinolin-6-yl)acetic acid.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Spectroscopic Structure Elucidation

The following sections detail the predicted spectroscopic data for 2-(Isoquinolin-6-yl)acetic acid and the rationale for their interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum of 2-(Isoquinolin-6-yl)acetic acid in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons of the isoquinoline ring and the methylene protons of the acetic acid side chain.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | -COOH |

| ~9.2 | Singlet | 1H | H-1 |

| ~8.5 | Doublet | 1H | H-3 |

| ~8.0 | Doublet | 1H | H-4 |

| ~7.9 | Doublet | 1H | H-8 |

| ~7.8 | Singlet | 1H | H-5 |

| ~7.6 | Doublet of doublets | 1H | H-7 |

| ~3.8 | Singlet | 2H | -CH₂- |

Causality of Assignments:

-

The -COOH proton is expected to be a broad singlet at a very downfield chemical shift due to its acidic nature and hydrogen bonding with the solvent.

-

The protons on the pyridine ring of the isoquinoline (H-1 and H-3) are deshielded by the electronegative nitrogen atom, placing them at the downfield end of the aromatic region.

-

The remaining aromatic protons (H-4, H-5, H-7, H-8) will appear in the typical aromatic region, with their specific chemical shifts and coupling patterns determined by their position relative to the nitrogen and the acetic acid substituent.

-

The -CH₂- protons are adjacent to both the aromatic ring and the carboxylic acid group, resulting in a singlet in the range of 3.5-4.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~172.0 | -COOH |

| ~152.0 | C-1 |

| ~143.0 | C-3 |

| ~136.0 | C-8a |

| ~135.0 | C-6 |

| ~130.0 | C-4a |

| ~129.0 | C-8 |

| ~128.0 | C-5 |

| ~127.0 | C-7 |

| ~121.0 | C-4 |

| ~40.0 | -CH₂- |

Causality of Assignments:

-

The carbonyl carbon of the -COOH group is characteristically found at the most downfield position.

-

The carbons of the isoquinoline ring have distinct chemical shifts based on their proximity to the nitrogen atom and the substituent. The quaternary carbons (C-4a, C-6, and C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

The methylene carbon (-CH₂- ) will appear in the aliphatic region, with its chemical shift influenced by the adjacent aromatic ring and carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

| ~900-675 | Strong | C-H bend (aromatic out-of-plane) |

Causality of Assignments:

-

The most prominent feature will be the very broad O-H stretch of the carboxylic acid, a hallmark of this functional group due to hydrogen bonding.[4]

-

A strong, sharp absorption around 1710 cm⁻¹ is characteristic of the C=O stretch of the carboxylic acid.[5]

-

Absorptions in the 1600-1450 cm⁻¹ region are indicative of the C=C stretching vibrations within the isoquinoline ring system.[4]

-

The presence of both aromatic and aliphatic C-H stretches will be observed just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural features.

Predicted Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 187. This peak confirms the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of -COOH (m/z = 142): A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical, leading to a significant peak at [M-45]⁺.

-

Loss of H₂O (m/z = 169): While not always prominent, loss of water from the molecular ion can occur.

-

Formation of Isoquinolin-6-ylmethyl Cation (m/z = 142): This would be a major fragment resulting from the cleavage of the bond between the methylene group and the carboxyl group.

-

Fragments of the Isoquinoline Ring: Further fragmentation of the isoquinoline ring system would lead to characteristic peaks for this scaffold.

-

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Sources

An In-depth Technical Guide to the Synthesis of 2-(Isoquinolin-6-yl)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged heterocyclic framework, integral to numerous natural products and pharmacologically active molecules.[1][2] Its derivatives are cornerstones in medicinal chemistry, exhibiting a wide array of biological activities including anticancer and anti-inflammatory properties.[2][3] 2-(Isoquinolin-6-yl)acetic acid, in particular, serves as a crucial building block for the elaboration of more complex molecular architectures in drug discovery programs. This technical guide provides a comprehensive exploration of robust and efficient synthetic pathways to 2-(isoquinolin-6-yl)acetic acid, with a focus on practical, step-by-step protocols and the underlying chemical principles. We will detail two primary synthetic strategies, starting from the readily available 6-bromoisoquinoline, and provide the necessary experimental details to empower researchers in their synthetic endeavors.

Part 1: Strategic Overview and Retrosynthetic Analysis

The successful synthesis of a target molecule relies on a logical and efficient strategic plan. A retrosynthetic analysis of 2-(isoquinolin-6-yl)acetic acid reveals two key precursor molecules, both accessible from a common starting material, 6-bromoisoquinoline.

The primary disconnection is the C-C bond between the isoquinoline core and the acetic acid side chain. This leads to two main synthons: an isoquinolin-6-yl carbanion equivalent and a two-carbon electrophile, or an isoquinolin-6-yl electrophile and a two-carbon nucleophile. This analysis points towards two practical intermediates: isoquinoline-6-carbaldehyde (A) and isoquinoline-6-carbonitrile (B) . Both can be synthesized from 6-bromoisoquinoline and subsequently elaborated to the target acetic acid.

Caption: Retrosynthetic analysis of 2-(Isoquinolin-6-yl)acetic acid.

Part 2: Recommended Synthetic Pathway via Isoquinoline-6-carbaldehyde

This pathway is recommended due to its reliance on well-established, high-yielding reactions and the versatility of the key intermediate, isoquinoline-6-carbaldehyde, which is a valuable building block for other derivatives as well.[1][4] The synthesis proceeds in five distinct steps starting from 6-bromoisoquinoline.

Caption: Overall workflow for the synthesis via Isoquinoline-6-carbaldehyde.

Step 1: Synthesis of Methyl Isoquinoline-6-carboxylate

Causality: This step introduces a carbonyl group at the 6-position via a palladium-catalyzed carbonylation reaction. The use of carbon monoxide under pressure with methanol as a trapping agent provides the methyl ester directly. Sodium acetate acts as a base.[1][4]

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Notes |

| 6-Bromoisoquinoline | 1.0 | 208.05 | Starting Material |

| Sodium Acetate | 1.3 | 82.03 | Base |

| Palladium(II) Acetate | 0.02-0.05 | 224.50 | Catalyst |

| Triphenylphosphine | 0.04-0.10 | 262.29 | Ligand |

| DMF/MeOH (1:1 v/v) | - | - | Solvent |

| Carbon Monoxide (CO) | Excess | 28.01 | Carbon source |

Experimental Protocol:

-

In a high-pressure reaction vessel, dissolve 6-bromoisoquinoline (1.0 equiv) and sodium acetate (1.3 equiv) in a 1:1 mixture of dimethylformamide (DMF) and methanol (MeOH).[4]

-

Add palladium(II) acetate (0.02-0.05 equiv) and triphenylphosphine (0.04-0.10 equiv) as catalysts.[4]

-

Seal the vessel and pressurize with carbon monoxide (CO) to 3 bar.[4]

-

Heat the reaction mixture to 95–105 °C and stir for 15 hours or until completion (monitored by TLC/LC-MS).[4]

-

After completion, cool the mixture to room temperature and carefully vent the CO pressure.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.[4]

-

Dissolve the residue in ethyl acetate and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by silica gel column chromatography.

Step 2: Synthesis of (Isoquinolin-6-yl)methanol

Causality: The methyl ester is reduced to the primary alcohol using a strong reducing agent. Lithium aluminium hydride (LiAlH₄) is a powerful and effective choice for this transformation, readily reducing esters to alcohols. The reaction must be performed under anhydrous conditions at a controlled temperature to prevent runaway reactions.[1][4]

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Notes |

| Methyl Isoquinoline-6-carboxylate | 1.0 | 187.19 | Starting Material |

| Lithium Aluminium Hydride (LiAlH₄) | 1.2 | 37.95 | Reducing Agent |

| Anhydrous Tetrahydrofuran (THF) | - | - | Solvent |

Experimental Protocol:

-

Dissolve methyl isoquinoline-6-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., Argon).[4]

-

Cool the solution to -5 to 0 °C using an ice-salt bath.

-

Slowly add a solution of lithium aluminium hydride (1.2 equiv) in anhydrous THF portion-wise, ensuring the temperature remains controlled.[4]

-

Stir the reaction mixture at this temperature until the reduction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting mixture through celite and concentrate the filtrate. The crude product can be purified by silica gel column chromatography.[4]

Step 3: Synthesis of Isoquinoline-6-carbaldehyde

Causality: This step involves the selective oxidation of the primary alcohol to an aldehyde. Manganese dioxide (MnO₂) is an excellent reagent for this purpose as it is a mild oxidant that selectively oxidizes allylic and benzylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid.[1][4]

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Notes |

| (Isoquinolin-6-yl)methanol | 1.0 | 159.18 | Starting Material |

| Manganese Dioxide (MnO₂) | 1.5 | 86.94 | Oxidizing Agent |

| Tetrahydrofuran (THF) | - | - | Solvent |

Experimental Protocol:

-

Dissolve (isoquinolin-6-yl)methanol (1.0 equiv) and manganese dioxide (1.5 equiv) in THF.[4]

-

Stir the mixture at 50–55 °C for 6–8 hours.[4]

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the solid MnO₂ and other manganese salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by chromatography.[1]

Step 4: Synthesis of (Isoquinolin-6-yl)acetonitrile

Causality: This step achieves a one-carbon homologation of the aldehyde to a nitrile. A common method is the conversion of the aldehyde to a tosylhydrazone, followed by reaction with a cyanide source like potassium cyanide. This provides the nitrile, which is a direct precursor to the target acetic acid.

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Notes |

| Isoquinoline-6-carbaldehyde | 1.0 | 157.17 | Starting Material |

| p-Toluenesulfonylhydrazide | 1.1 | 186.24 | Forms hydrazone |

| Potassium Cyanide (KCN) | 1.5 | 65.12 | EXTREME CAUTION: TOXIC |

| Methanol (MeOH) | - | - | Solvent |

Experimental Protocol:

-

CAUTION: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Dissolve isoquinoline-6-carbaldehyde (1.0 equiv) and p-toluenesulfonylhydrazide (1.1 equiv) in methanol.

-

Stir the mixture at room temperature for 1-2 hours to form the tosylhydrazone.

-

Add potassium cyanide (1.5 equiv) to the mixture and heat to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (isoquinolin-6-yl)acetonitrile.

Step 5: Synthesis of 2-(Isoquinolin-6-yl)acetic acid

Causality: The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the isoquinoline nitrogen. The reaction proceeds via the formation of an intermediate amide, which is then further hydrolyzed.[5]

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Notes |

| (Isoquinolin-6-yl)acetonitrile | 1.0 | 168.19 | Starting Material |

| Sodium Hydroxide (NaOH) | Excess | 40.00 | Base for hydrolysis |

| Ethanol/Water | - | - | Solvent |

Experimental Protocol:

-

Dissolve (isoquinolin-6-yl)acetonitrile (1.0 equiv) in a mixture of ethanol and 10-20% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitoring for the disappearance of starting material and the evolution of ammonia gas may be indicative).

-

Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to a pH of ~4-5 with concentrated HCl.

-

The product, 2-(isoquinolin-6-yl)acetic acid, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Part 3: Alternative Pathway via Direct Cyanation

This alternative route is more direct, involving only two steps from 6-bromoisoquinoline. However, palladium-catalyzed cyanation reactions can sometimes be sensitive to reaction conditions and may require careful optimization.

Caption: Workflow for the synthesis via direct cyanation.

Step 1: Synthesis of Isoquinoline-6-carbonitrile

Causality: This reaction replaces the bromine atom with a nitrile group using a palladium-catalyzed cross-coupling reaction. Zinc cyanide is a commonly used, relatively safe cyanide source for these transformations.

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Notes |

| 6-Bromoisoquinoline | 1.0 | 208.05 | Starting Material |

| Zinc Cyanide (Zn(CN)₂) | 0.6 | 117.43 | Cyanide Source |

| Pd₂(dba)₃ | 0.01-0.05 | 915.72 | Palladium Pre-catalyst |

| dppf | 0.02-0.10 | 554.56 | Ligand |

| Dimethylformamide (DMF), anhydrous | - | - | Solvent |

Experimental Protocol:

-

CAUTION: Handle zinc cyanide with care in a fume hood.

-

To a dry flask under an inert atmosphere, add 6-bromoisoquinoline (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (e.g., 2 mol%), and dppf (e.g., 4 mol%).

-

Add anhydrous DMF and degas the mixture.

-

Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through celite, washing with ethyl acetate.

-

Wash the combined filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain isoquinoline-6-carbonitrile.

Step 2: Synthesis of 2-(Isoquinolin-6-yl)acetic acid

This step is identical to Step 5 in the recommended pathway. The synthesized isoquinoline-6-carbonitrile is hydrolyzed under basic conditions to yield the final product.

Part 4: Physicochemical Properties and Characterization

| Property | Value | Reference(s) |

| Chemical Name | 2-(Isoquinolin-6-yl)acetic acid | [6] |

| CAS Number | 1000545-64-1 | [6][7] |

| Molecular Formula | C₁₁H₉NO₂ | - |

| Molecular Weight | 187.20 g/mol | [6] |

| Appearance | Expected to be a solid | [6] |

| Storage | 2-8°C Refrigerator | [6] |

Characterization Data (Predicted):

-

¹H NMR: Protons on the isoquinoline ring would appear in the aromatic region (δ 7.5-9.5 ppm). The methylene protons of the acetic acid side chain would appear as a singlet around δ 3.5-4.0 ppm. The carboxylic acid proton would be a broad singlet at δ >10 ppm.

-

¹³C NMR: Aromatic carbons would be in the δ 115-155 ppm range. The methylene carbon would be around δ 40-45 ppm, and the carbonyl carbon would be around δ 170-175 ppm.

-

Mass Spectrometry (ESI): Expected m/z for [M+H]⁺: 188.06.

Part 5: Conclusion

This guide has detailed two robust synthetic pathways for the preparation of 2-(isoquinolin-6-yl)acetic acid, a valuable intermediate for drug discovery. The recommended five-step route through isoquinoline-6-carbaldehyde offers high reliability and the generation of a versatile intermediate.[1][4] The alternative two-step pathway provides a more direct approach, which may be advantageous for rapid synthesis. Both methods start from the commercially available 6-bromoisoquinoline and utilize well-understood chemical transformations. The provided experimental protocols are designed to be a practical resource for researchers, enabling the efficient synthesis of this important molecular building block.

References

- The Pivotal Role of Isoquinoline-6-carbaldehyde in Pharmaceutical Synthesis: A Technical Guide. (2025). BenchChem.

- An In-depth Technical Guide to Isoquinoline-6-carbaldehyde: Properties, Synthesis, and Applications. (2025). BenchChem.

- Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile. (2025). BenchChem.

- Isoquinoline-6-carbaldehyde CAS number and molecular structure. (2025). BenchChem.

- Isoquinoline synthesis. (2010). Química Organica.org.

-

Isoquinoline. Wikipedia. Available at: [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry. Available at: [Link]

-

2-(Isoquinolin-6-yl)acetic acid. Pharmaffiliates. Available at: [Link]

-

IR study of acetonitrile adsorption on hydroxylated zirconium dioxide: mechanism of acetonitrile hydrolysis. (1995). Journal of the Chemical Society, Faraday Transactions. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. IR study of acetonitrile adsorption on hydroxylated zirconium dioxide: mechanism of acetonitrile hydrolysis - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. alchempharmtech.com [alchempharmtech.com]

"2-(Isoquinolin-6-yl)acetic acid" CAS number 1000545-64-1

An In-depth Technical Guide to 2-(Isoquinolin-6-yl)acetic acid: A Versatile Scaffold for Drug Discovery

Introduction

The isoquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] Within this important class of heterocycles, 2-(Isoquinolin-6-yl)acetic acid (CAS No. 1000545-64-1) emerges as a particularly valuable building block for researchers, scientists, and drug development professionals.[2] Its structure combines the biologically relevant isoquinoline core with a reactive acetic acid moiety, providing a versatile handle for chemical elaboration and library synthesis.

This guide provides an in-depth technical overview of 2-(Isoquinolin-6-yl)acetic acid, moving beyond a simple datasheet to offer insights into its synthesis, physicochemical properties, and strategic application in modern drug discovery programs. We will explore not what this molecule is, but what it enables—serving as a foundational scaffold for developing novel therapeutics.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is critical for its application in synthesis and screening. 2-(Isoquinolin-6-yl)acetic acid is a small molecule with drug-like characteristics, making it an excellent starting point for medicinal chemistry campaigns. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 1000545-64-1 | [3] |

| Molecular Formula | C₁₁H₉NO₂ | [2] |

| Molecular Weight | 187.19 g/mol | [2][3] |

| IUPAC Name | 2-isoquinolin-6-ylacetic acid | [3] |

| SMILES | C1=CC2=C(C=CN=C2)C=C1CC(=O)O | [2][3] |

| InChIKey | QBBKZWYMVFEWSI-UHFFFAOYSA-N | [3] |

| Predicted Boiling Point | 405.7±20.0 °C | [4] |

| Predicted Density | 1.297±0.06 g/cm³ | [4] |

| XLogP (Predicted) | 1.6 | [3] |

Synthetic Strategy and Protocol

Conceptual Synthetic Workflow

The proposed synthesis is a two-stage process:

-

Stage 1: Isoquinoline Ring Formation. Construction of the ethyl 2-(isoquinolin-6-yl)acetate intermediate. This can be achieved through various classical methods, such as the Pomeranz–Fritsch reaction, which is well-suited for preparing 6-substituted isoquinolines from m-substituted phenethylamines.[4]

-

Stage 2: Ester Hydrolysis. Conversion of the ethyl ester intermediate to the final carboxylic acid product.

Caption: Proposed two-stage synthesis of 2-(isoquinolin-6-yl)acetic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, field-proven method for the hydrolysis of an aryl-acetic acid ester.

Objective: To synthesize 2-(Isoquinolin-6-yl)acetic acid from ethyl 2-(isoquinolin-6-yl)acetate.

Materials:

-

Ethyl 2-(isoquinolin-6-yl)acetate (1.0 eq)

-

Tetrahydrofuran (THF), reagent grade

-

Methanol (MeOH), reagent grade

-

1M Sodium Hydroxide (NaOH) aqueous solution

-

1M Hydrochloric Acid (HCl) aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve ethyl 2-(isoquinolin-6-yl)acetate (1.0 eq) in a mixture of THF and MeOH (e.g., a 3:1 v/v ratio) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration would be 0.1-0.2 M.

-

Saponification: To the stirring solution at room temperature, add 1M NaOH solution (typically 1.5-2.0 eq). The causality here is that a stoichiometric excess of base ensures the complete consumption of the ester, driving the reaction to completion.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours). The disappearance of the higher Rf ester spot and the appearance of a lower Rf baseline spot (the carboxylate salt) validates reaction completion.

-

Solvent Removal: Once the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is acidic (pH ~2-3), which will precipitate the carboxylic acid product. This step is critical for protonating the carboxylate salt to the neutral, less soluble acid.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3x volumes). The organic layers are combined. This step isolates the product from inorganic salts.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄. This self-validating sequence removes residual acid and water.

-

Final Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(Isoquinolin-6-yl)acetic acid, which can be further purified by recrystallization if necessary.

Strategic Applications in Drug Discovery

The true value of 2-(Isoquinolin-6-yl)acetic acid lies in its potential as a scaffold. Its two key features—the isoquinoline ring and the carboxylic acid—serve as anchor points for diversification, allowing for the exploration of vast chemical space.

A Core for Library Synthesis via Amide Coupling

The carboxylic acid is an ideal functional group for creating large libraries of compounds through amide bond formation. By coupling this acid with a diverse set of amines, researchers can rapidly generate analogues with varied physicochemical properties to probe structure-activity relationships (SAR).

Caption: Amide library synthesis workflow.

A Fragment for Targeting Diverse Protein Classes

Based on the known activities of more complex isoquinoline-containing molecules, this scaffold could serve as a starting point for developing inhibitors against various targets. The isoquinoline core can act as a "hinge-binder" in kinase active sites, a π-stacking element in protein-protein interactions, or a scaffold to position pharmacophores for GPCRs.[1]

-

Kinase Inhibitors: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a common feature in ATP-competitive kinase inhibitors.

-

Antimicrobial Agents: Certain isoquinoline derivatives have shown potent activity against multidrug-resistant bacteria, suggesting this core could be elaborated to target bacterial enzymes or cell wall biosynthesis.[5]

-

CNS-Active Agents: The isoquinoline scaffold is present in molecules targeting dopamine receptors, indicating its potential for developing treatments for neurological disorders like Parkinson's disease.[6]

Hypothetical Screening Protocol: Antibacterial MIC Assay

To assess the potential of new derivatives synthesized from this scaffold, a standard Minimum Inhibitory Concentration (MIC) assay would be a primary step.

Objective: To determine the MIC of a novel 2-(isoquinolin-6-yl)acetamide derivative against Staphylococcus aureus.

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a series of 2-fold serial dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

-

Bacterial Inoculum: Grow S. aureus to the mid-logarithmic phase in MHB. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Incubation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB, no compound) and a negative control (MHB only).

-

Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is a self-validating endpoint determined by visual inspection or by measuring optical density (OD₆₀₀).

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(Isoquinolin-6-yl)acetic acid presents the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

2-(Isoquinolin-6-yl)acetic acid is more than a catalog chemical; it is a strategic starting point for innovation in drug discovery. While its own biological profile is not yet detailed in public literature, its structural motifs are present in a multitude of bioactive compounds. Its true utility is realized when viewed as a versatile scaffold, readily amenable to chemical diversification. By leveraging its isoquinoline core and reactive carboxylic acid handle, medicinal chemists can efficiently synthesize libraries to probe complex biological systems, making it a high-value tool for developing the next generation of therapeutics.

References

-

Química Organica.org. (2010, May 6). Isoquinoline synthesis. Retrieved from [Link]

-

PubChem. 2-(Isoquinolin-6-yl)acetic acid. Retrieved from [Link]

-

PubChem. 2-(Isoquinolin-6-yl)acetic acid. Retrieved from [Link]

-

PubMed Central. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Retrieved from [Link]

-

MDPI. (2020). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Retrieved from [Link]

-

PubMed. (2010). Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity. Retrieved from [Link]

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Isoquinolin-6-yl)acetic acid | 1000545-64-1 | AQB54564 [biosynth.com]

- 3. 2-(Isoquinolin-6-yl)acetic acid | C11H9NO2 | CID 19098542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isoquinoline synthesis [quimicaorganica.org]

- 5. US5916899A - Isoquinoline derivatives and isoquinoline combinatorial libraries - Google Patents [patents.google.com]

- 6. Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Isoquinolin-6-yl)acetic acid: Properties, Synthesis, and Analysis

Abstract

2-(Isoquinolin-6-yl)acetic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its core structure, featuring an isoquinoline nucleus linked to an acetic acid moiety, provides a versatile scaffold for the synthesis of novel compounds with diverse biological activities. This technical guide offers a comprehensive overview of this compound, with a primary focus on its fundamental physicochemical properties, including a detailed analysis of its molecular weight. Furthermore, this document provides a validated, step-by-step synthetic protocol, methods for analytical verification, and explores its potential applications, serving as a vital resource for researchers, chemists, and drug development professionals.

Introduction to the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of natural products and synthetic drugs.[1][2] Its unique arrangement of a benzene ring fused to a pyridine ring allows for diverse functionalization, leading to compounds that can interact with a multitude of biological targets. Isoquinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][3]

2-(Isoquinolin-6-yl)acetic acid represents a key intermediate, providing a carboxylic acid handle that is ideal for amide bond formation, esterification, or further elaboration into more complex molecular architectures.[4] Understanding its core properties is the foundational first step for its effective utilization in complex synthetic campaigns.

Core Physicochemical Properties

The precise characterization of a compound's physicochemical properties is critical for its application in research and development. These parameters dictate its reactivity, solubility, and analytical behavior.

Molecular Structure and Formula

The compound consists of an acetic acid group substituted at the 6-position of the isoquinoline ring system.

Molecular Weight: The Definitive Value

The molecular weight is a cornerstone property, essential for stoichiometric calculations in synthesis, preparation of solutions of known molarity, and for verification via mass spectrometry. It is determined by the sum of the atomic weights of its constituent atoms (11 carbons, 9 hydrogens, 1 nitrogen, and 2 oxygens).

The data below summarizes the key molecular weight and related values for 2-(Isoquinolin-6-yl)acetic acid.

| Property | Value | Source |

| Average Molecular Weight | 187.19 g/mol | [5][7][10] |

| Monoisotopic Mass | 187.063328530 Da | [5][11] |

| CAS Number | 1000545-64-1 | [5][6][7][8] |

| Molecular Formula | C₁₁H₉NO₂ | [5][6][7][8] |

The average molecular weight (often denoted as MW) is calculated using the weighted average of the natural abundances of the isotopes of each element. This value is most commonly used for macroscopic calculations, such as weighing out reagents for a chemical reaction. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is of critical importance in high-resolution mass spectrometry (HRMS), where it allows for the unambiguous determination of the elemental composition of a molecule.

Synthesis and Verification Workflow

The reliable synthesis and rigorous characterization of 2-(Isoquinolin-6-yl)acetic acid are paramount for its use as a research chemical. While multiple synthetic routes are possible, a common and effective strategy involves a palladium-catalyzed cross-coupling reaction, followed by hydrolysis.

Rationale for Synthetic Pathway

The chosen pathway leverages the robust and well-established Sonogashira coupling reaction. This method is selected for its high functional group tolerance and reliability in forming carbon-carbon bonds. Starting with a halogenated isoquinoline, such as 6-bromoisoquinoline, allows for the precise and regioselective introduction of the acetic acid precursor. Subsequent hydrolysis of the protecting group is typically a high-yielding and clean transformation.

Synthesis Workflow Diagram

The following diagram illustrates a representative two-step synthesis of the target compound from 6-bromoisoquinoline.

Caption: A two-step workflow for the synthesis of 2-(Isoquinolin-6-yl)acetic acid.

Detailed Step-by-Step Synthesis Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All procedures should be performed by trained personnel in a suitable chemical fume hood.

Step 1: Sonogashira Coupling to form 3-(Isoquinolin-6-yl)prop-2-yn-1-ol

-

To a dry, inert-atmosphere flask, add 6-bromoisoquinoline (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.025 eq).

-

Add anhydrous triethylamine (Et₃N) as the solvent and base.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add propargyl alcohol (1.2 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate alcohol.

Step 2: Oxidation to 2-(Isoquinolin-6-yl)acetic acid

-

Dissolve the purified 3-(isoquinolin-6-yl)prop-2-yn-1-ol (1.0 eq) in acetone in a flask cooled in an ice bath.

-

Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Quench the reaction by the careful addition of isopropanol until the orange/brown color turns to green.

-

Filter the mixture through a pad of celite to remove chromium salts, washing with acetone.

-

Concentrate the filtrate under reduced pressure. The residue can be partitioned between ethyl acetate and water.

-

Adjust the pH of the aqueous layer to ~3-4 with HCl, which should precipitate the carboxylic acid product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 2-(Isoquinolin-6-yl)acetic acid.

Post-Synthesis Characterization: A Self-Validating System

Verification of the final product is essential. The protocol is self-validating through rigorous analytical chemistry:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary check to confirm the molecular weight. The observed mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ should correspond to the calculated monoisotopic mass (188.0706 Da).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise chemical structure, ensuring the correct connectivity of all atoms and the absence of significant impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% for use in biological assays.

Potential Biological Relevance and Mechanism of Action

While 2-(Isoquinolin-6-yl)acetic acid is primarily a building block, its structural motif is found in molecules with defined biological activity. For instance, isoquinoline derivatives have been investigated as inhibitors of various enzymes, such as Factor IXa, a key protein in the blood coagulation cascade.[12]

Hypothetical Mechanism of Action: Enzyme Inhibition

A compound derived from 2-(Isoquinolin-6-yl)acetic acid could be designed to target the active site of a serine protease like Factor IXa. The isoquinoline core could serve as a scaffold to orient other functional groups to interact with specific pockets (e.g., S1, S4) in the enzyme's active site, while the acetic acid portion could be modified to form key hydrogen bonds or electrostatic interactions.

Illustrative Signaling Pathway Diagram

The diagram below illustrates the role of Factor IXa in the coagulation cascade and a hypothetical point of inhibition by a derivative of our title compound.

Caption: Hypothetical inhibition of Factor IXa in the coagulation cascade.

Conclusion

2-(Isoquinolin-6-yl)acetic acid is a chemical intermediate whose value is defined by its precise and well-characterized properties. Its molecular weight of 187.19 g/mol is a fundamental constant that underpins its use in quantitative chemical synthesis. The reliable synthetic and analytical workflows presented in this guide provide researchers with the necessary tools to produce and validate this compound, enabling its application in the development of next-generation therapeutics and chemical probes.

References

-

Hairui Chemical. (n.d.). 2-(Isoquinolin-6-yl)acetic acid_1000545-64-1. Retrieved January 11, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 2-(Isoquinolin-6-yl)acetic acid. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19098542, 2-(Isoquinolin-6-yl)acetic acid. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). WO2011025565A1 - Morpholinone compounds as factor ixa inhibitors.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138115404, N-isoquinolin-6-yl-2-(2-methylphenoxy)acetamide. Retrieved January 11, 2026, from [Link]

-

PubChemLite. (n.d.). 2-(isoquinolin-6-yl)acetic acid (C11H9NO2). Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72736853. Retrieved January 11, 2026, from [Link]

-

He, F., Wang, J., Zhang, S., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. Retrieved January 11, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8405, Isoquinoline. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). US5916899A - Isoquinoline derivatives and isoquinoline combinatorial libraries.

-

MDPI. (n.d.). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Retrieved January 11, 2026, from [Link]

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US5916899A - Isoquinoline derivatives and isoquinoline combinatorial libraries - Google Patents [patents.google.com]

- 5. 2-(Isoquinolin-6-yl)acetic acid | C11H9NO2 | CID 19098542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(Isoquinolin-6-yl)acetic acid | 1000545-64-1 | AQB54564 [biosynth.com]

- 7. 2-(Isoquinolin-6-yl)acetic acid_1000545-64-1_杭州海瑞化工有限公司 [hairuichem.com]

- 8. 2-(Isoquinolin-6-yl)acetic acid,(CAS# 1000545-64-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 2-(isoquinolin-6-yl)acetic acid CAS#: 1000545-64-1 [m.chemicalbook.com]

- 11. PubChemLite - 2-(isoquinolin-6-yl)acetic acid (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 12. WO2011025565A1 - Morpholinone compounds as factor ixa inhibitors - Google Patents [patents.google.com]

A Technical Guide to the Biological Activity Screening of 2-(Isoquinolin-6-yl)acetic acid

Foreword: The Isoquinoline Scaffold - A Privileged Structure in Drug Discovery

The isoquinoline core is a recurring motif in a multitude of biologically active compounds, spanning naturally occurring alkaloids to synthetically derived therapeutics.[1][2][3][4] This heterocyclic scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological effects.[4] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) modulatory effects.[1][2][3][5] The anticancer properties of isoquinoline derivatives are often linked to mechanisms such as the inhibition of protein kinases, topoisomerases, and microtubule polymerization, as well as the induction of apoptosis and cell cycle arrest.[1][2][3][6] Their anti-inflammatory potential has been associated with the modulation of pathways like NF-κB,[7][8] while their CNS effects can be attributed to interactions with G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[9][10][11]

Given this rich pharmacological precedent, a novel compound such as "2-(Isoquinolin-6-yl)acetic acid" presents a compelling case for comprehensive biological activity screening. The presence of the isoquinoline core suggests a high probability of interaction with one or more key cellular targets. This guide outlines a systematic, tiered approach to elucidate the biological activity profile of this compound, designed for researchers, scientists, and drug development professionals. The proposed screening cascade is built on a foundation of scientific integrity, beginning with broad phenotypic screens and progressing to more focused target-based and mechanism of action studies.

Chapter 1: The Strategic Framework - A Tiered Screening Cascade

The journey from a novel chemical entity to a potential therapeutic lead is a process of systematic inquiry. A tiered screening cascade is the most logical and resource-efficient approach.[12][13][14] It begins with high-throughput primary screens to identify initial "hits" and progresses through secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess selectivity.[15][16][17][18][19]

Our screening strategy for 2-(Isoquinolin-6-yl)acetic acid is designed to cast a wide net initially, exploring the most probable therapeutic areas for isoquinoline derivatives, and then to focus resources on the most promising activities.

Caption: A tiered screening cascade for 2-(Isoquinolin-6-yl)acetic acid.

Chapter 2: Tier 1 - Primary Screening

The objective of Tier 1 is to rapidly assess the compound across a broad range of biological activities at a single, relatively high concentration (e.g., 10-30 µM) to identify potential areas of interest.[12]

Anticancer Activity: Multiplexed Cytotoxicity Screening

Rationale: The isoquinoline scaffold is a common feature in compounds with antiproliferative and cytotoxic effects against various cancer cell lines.[1][2][6] Potential mechanisms include inhibition of kinases, topoisomerases, and induction of apoptosis.[2][3][20] A primary screen across a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) is a logical starting point.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[21] Its "add-mix-measure" format is ideal for high-throughput screening (HTS).[21][22][23]

-

Cell Plating: Seed cells from different cancer lines (e.g., MCF-7, A549, HCT116) into 96- or 384-well opaque-walled plates at a pre-determined optimal density and allow them to adhere overnight.

-

Compound Treatment: Add 2-(Isoquinolin-6-yl)acetic acid at a final concentration of 10 µM to the test wells. Include vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[22][24][25]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[24][25]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[22][24][25]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[22][24][25]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22][24][25]

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability (e.g., >50%) in one or more cell lines is considered a "hit".

Anti-Inflammatory Potential: Macrophage-Based Screening

Rationale: Isoquinoline derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key inflammatory pathways such as the NF-κB and MAPK pathways, and enzymes like iNOS and COX.[7][8][26] A cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages provides a physiologically relevant system to screen for general anti-inflammatory activity.

Experimental Protocol: Griess Assay for Nitric Oxide Production

LPS stimulation of macrophages (like RAW 264.7 or BV2 microglia) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key pro-inflammatory mediator.[8] The Griess assay measures nitrite, a stable breakdown product of NO.

-

Cell Plating: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with 2-(Isoquinolin-6-yl)acetic acid (e.g., at 10 µM) for 1 hour.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control). Include a positive control such as a known iNOS inhibitor.

-

Incubation: Incubate for 24 hours at 37°C.

-

Griess Assay:

-

Transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at ~540 nm.

-

Data Analysis: A significant decrease in absorbance compared to the LPS-only treated cells indicates a potential anti-inflammatory effect. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be run to ensure that the observed decrease in NO is not due to cell death.

CNS Activity: Broad GPCR Panel Screening

Rationale: The isoquinoline scaffold is present in molecules that interact with various CNS targets, particularly GPCRs like dopamine and serotonin receptors.[9][10][11] A broad panel of receptor binding or functional assays can efficiently identify potential CNS activity.

Approach: Utilize a commercially available GPCR screening panel (e.g., from Eurofins or DiscoveRx) that includes key CNS targets such as dopamine (D1, D2), serotonin (5-HT1A, 5-HT2A), and adrenergic receptors. These are typically competitive binding assays using a radiolabeled or fluorescent ligand. A significant displacement of the known ligand by 2-(Isoquinolin-6-yl)acetic acid indicates a potential interaction with the receptor.

Chapter 3: Tier 2 - Hit Confirmation and Secondary Assays

Once a "hit" is identified in Tier 1, the next crucial step is to confirm the activity and establish a dose-response relationship.[15][16][17]

Dose-Response Analysis (IC50/EC50 Determination)

For any activity identified in the primary screens, a dose-response curve should be generated. The compound is tested over a range of concentrations (typically using a semi-log dilution series) in the same assay format. This allows for the calculation of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which are key measures of the compound's potency.

Data Presentation: IC50 Values for Anticancer Activity

| Cell Line | 2-(Isoquinolin-6-yl)acetic acid IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 (Breast) | [Insert Value] | [Insert Value] |

| A549 (Lung) | [Insert Value] | [Insert Value] |

| HCT116 (Colon) | [Insert Value] | [Insert Value] |

Secondary Anti-Inflammatory Assays

If the compound shows activity in the primary Griess assay, further investigation is warranted.

Experimental Protocol: Cytokine Release Assay

-

Assay Setup: Use the same LPS-stimulated macrophage model as in the primary screen.

-

Treatment: Treat cells with varying concentrations of 2-(Isoquinolin-6-yl)acetic acid.

-

Incubation: Incubate for an appropriate time (e.g., 6-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of key pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines.[7][8]

-

Data Analysis: Determine the IC50 for the inhibition of pro-inflammatory cytokine release. An increase in IL-10 production would also be a significant finding.

Chapter 4: Tier 3 - Mechanism of Action & Selectivity

With confirmed, potent activity, the focus shifts to understanding how and where the compound acts.

Elucidating the Anticancer Mechanism

If 2-(Isoquinolin-6-yl)acetic acid demonstrates potent cytotoxicity, several mechanistic avenues should be explored based on the known targets of isoquinoline derivatives.[1][2][3]

Caption: Potential anticancer mechanisms of action for an isoquinoline derivative.

Recommended Assays:

-

Kinase Inhibition Panel: Screen the compound against a broad panel of recombinant protein kinases. This is crucial as many isoquinolines target signaling pathways like PI3K/Akt/mTOR.[2][3][27]

-

Enzyme Inhibition Assays: Based on literature precedents for isoquinolines, specific enzyme assays should be conducted. For example, an assay for Aldo-Keto Reductase Family 1 Member C3 (AKR1C3)[25] or Soluble Epoxide Hydrolase (sEH)[28] could be relevant.

-

Apoptosis and Cell Cycle Analysis: Use flow cytometry to analyze cells treated with the compound. Staining with Annexin V/Propidium Iodide can quantify apoptosis, while DNA staining (e.g., with propidium iodide) can reveal effects on cell cycle progression.

Deconvoluting the Anti-Inflammatory Pathway

If the compound is a potent inhibitor of inflammatory responses, the next step is to identify its molecular target within the inflammatory cascade.

Experimental Protocol: Western Blot for Signaling Pathway Analysis

-

Cell Lysis: Treat macrophages with the compound and LPS as previously described, then lyse the cells at various time points.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate proteins by electrophoresis and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-NF-κB, phospho-p38, phospho-ERK) and their total protein counterparts.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: A reduction in the phosphorylation of key signaling molecules would indicate the pathway being modulated by the compound.[8]

Characterizing CNS Receptor Interactions

For hits from the GPCR panel, secondary functional assays are essential to determine if the compound is an agonist, antagonist, or allosteric modulator.

Experimental Protocol: cAMP Functional Assay

Many dopamine and serotonin receptors signal through the modulation of adenylyl cyclase, which alters intracellular cyclic AMP (cAMP) levels.[29]

-

Cell Culture: Use cells engineered to express the specific receptor subtype of interest (e.g., HEK293 cells expressing the D2 dopamine receptor).

-

Assay Setup:

-

For Gs-coupled receptors (which increase cAMP): Test the compound alone to look for an increase in cAMP (agonist activity).

-

For Gi-coupled receptors (which decrease cAMP): First, stimulate the cells with an agent like forskolin to raise basal cAMP levels. Then, add the compound to see if it can reduce the cAMP level (agonist activity).

-

To test for antagonist activity: Co-incubate the compound with a known agonist for the receptor and measure the inhibition of the agonist's effect.

-

-

cAMP Measurement: Use a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor formats).

-

Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Conclusion: A Roadmap to Discovery

This technical guide provides a comprehensive and scientifically grounded framework for the biological activity screening of 2-(Isoquinolin-6-yl)acetic acid. By employing a tiered cascade that progresses from broad phenotypic screening to specific mechanism-of-action studies, researchers can efficiently and logically uncover the therapeutic potential of this novel compound. The causality behind each experimental choice is rooted in the extensive and diverse pharmacology of the isoquinoline scaffold. Each proposed protocol is a self-validating system with inherent controls, ensuring the trustworthiness of the generated data. This structured approach not only maximizes the probability of identifying significant biological activity but also lays the critical groundwork for future lead optimization and preclinical development.

References

-

Yun, D., Yoon, S. Y., Park, S. J., & Park, Y. J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(16), 8595. [Link]

-

Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

-

Hofman, J., Skarka, A., Havrankova, J., Wsol, V. (2014). Isoquinoline alkaloids as a novel type of AKR1C3 inhibitors. Bioorganic & Medicinal Chemistry, 22(10), 2859-2867. [Link]

-

National Center for Biotechnology Information. (2012). Assay Guidance Manual. [Link]

-

Lee, K., Kim, H., Oh, W. K., & Kang, D. W. (2017). Inhibitory Activity of Quaternary Isoquinoline Alkaloids on Soluble Epoxide Hydrolase. Molecules, 22(10), 1648. [Link]

-

Gaba, M., Singh, S., & Mohan, C. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(21), 6543. [Link]

-

Mello, A. L. N., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(6), 944–956. [Link]

-

ResearchGate. (n.d.). Possible modes of anticancer action of isoquinoline-based compounds. Retrieved from [Link]

-

Gaba, M., Singh, S., & Mohan, C. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences, 22(21), 11543. [Link]

-

Kim, J., Lee, S., & Lim, S. M. (2020). Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 207, 112709. [Link]

-

Salminen, K. A., Leppänen, J., & Poso, A. (2011). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. Journal of Applied Toxicology, 31(7), 657-664. [Link]

-

Chen, Z., et al. (2022). Isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists: Investigation of structure-activity relationships, ADME properties and analgesic effects. European Journal of Medicinal Chemistry, 245, 114911. [Link]

-